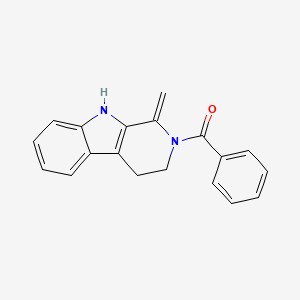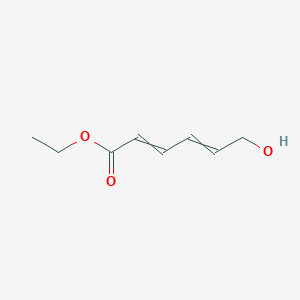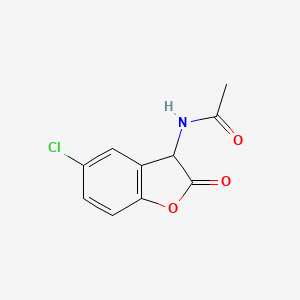![molecular formula C19H33NO B14666556 Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- CAS No. 38069-47-5](/img/structure/B14666556.png)
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is a complex organic compound with a unique structure It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and two 1,1-dimethylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- typically involves the reaction of phenol with formaldehyde and dimethylamine. This reaction is carried out under vacuum conditions to remove the water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The removal of by-products and purification of the final compound are critical steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- involves its interaction with biological molecules. For example, it produces methemoglobin by catalytically transferring electrons from ferrohemoglobin to oxygen . This process is terminated by binding of the oxidized compound to compounds with free SH groups.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar phenol structure but lacks the dimethylaminomethyl group.
4-(Dimethylamino)phenol: This compound contains a dimethylamino group but does not have the additional 1,1-dimethylpropyl groups.
Uniqueness
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in epoxy resin chemistry and its potential medical applications set it apart from other similar compounds.
Properties
CAS No. |
38069-47-5 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C19H33NO/c1-9-18(3,4)15-11-14(13-20(7)8)12-16(17(15)21)19(5,6)10-2/h11-12,21H,9-10,13H2,1-8H3 |
InChI Key |
HCGXFFZSLFDDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


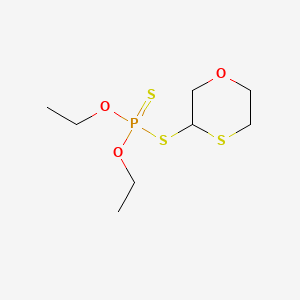
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)

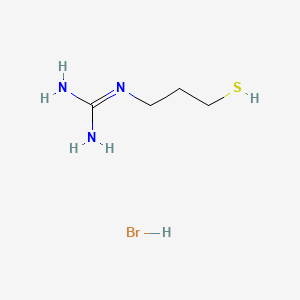

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
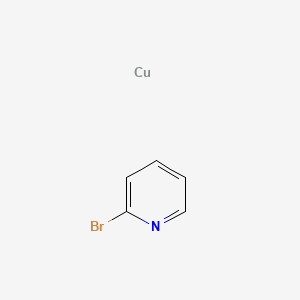
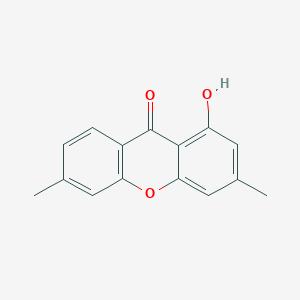

![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
